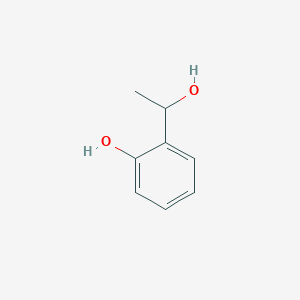
2-(1-Hydroxyethyl)phenol
Overview
Description
2-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2. It is characterized by a phenol group substituted with a hydroxyethyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(1-Hydroxyethyl)phenol involves the condensation reaction between hydroxybenzaldehyde and ethylene glycol. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to facilitate the formation of the desired product[1][2].
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar condensation reactions. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as distillation and crystallization to isolate the final product[1][2].
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxyethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, making it susceptible to reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid, halogens, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2-(1-Hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
Comparison with Similar Compounds
2-(1-Hydroxyethyl)phenol can be compared with other similar compounds such as:
4-(2-Hydroxyethyl)phenol:
4-(2-Hydroxyethyl)-1,2-benzenediol:
Uniqueness: The ortho substitution of the hydroxyethyl group in this compound imparts unique chemical properties, such as increased reactivity towards electrophilic substitution and distinct antioxidant activity compared to its para-substituted analogs .
[1][2]: ChemBK : SpringerLink : Chemistry LibreTexts : ChemSrc : DrugBank
Properties
IUPAC Name |
2-(1-hydroxyethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNCFFFHVBWVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
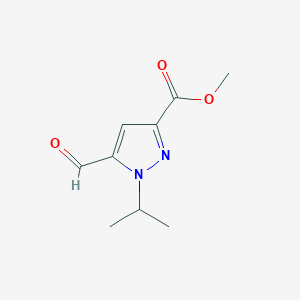
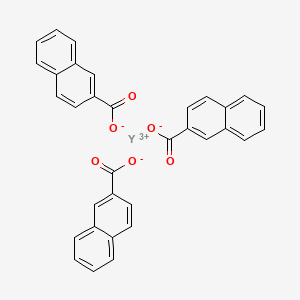
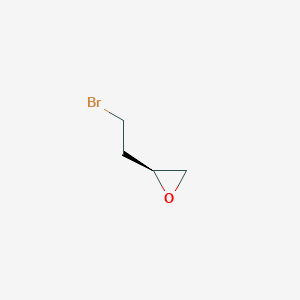

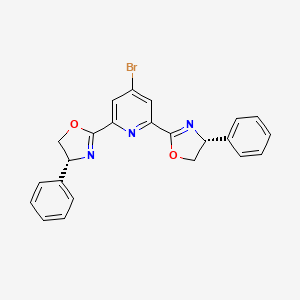
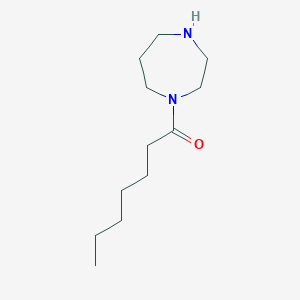
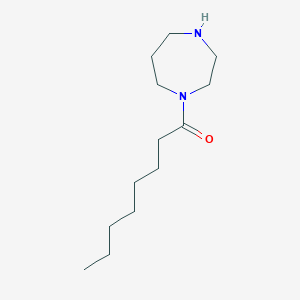
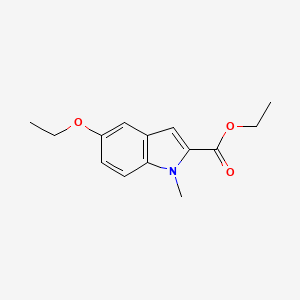
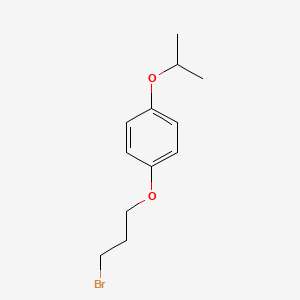
![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)

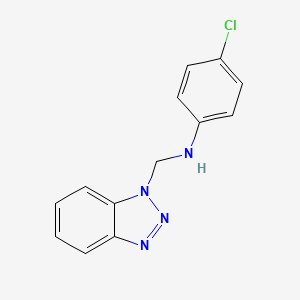
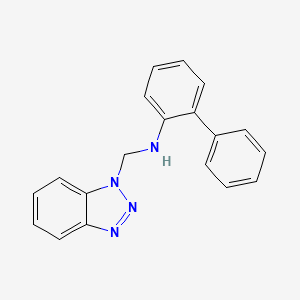
![6-methylthiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B3147313.png)
